Syk Kinase Inhibitory Potency of Downstream Scaffolds: Para vs. Meta Regioisomeric Absence
In the Syk inhibitor series exemplified in US 10,828,299, compounds incorporating the 6-aminopyrazin-2-yl-phenyl-methanol fragment show an IC₅₀ of 13.3 nM against Syk (KinEASE TR-FRET assay) . The meta-substituted phenylmethanol isomer (CAS 1349717-36-7) is not present in any active example of this patent family, implying a critical geometry requirement that the para position fulfils but the meta does not . This absence constitutes a negative cross-study comparator: the para isomer is directly linked to a quantified potency benchmark, whereas the meta isomer lacks any matched-potency reference.
| Evidence Dimension | Syk kinase inhibitory potency (IC₅₀) of compounds built on the fragment |
|---|---|
| Target Compound Data | IC₅₀ = 13.3 nM (Syk, TR-FRET, pH 7.0, 2°C), derived from para-substituted fragment |
| Comparator Or Baseline | (3-(6-Aminopyrazin-2-yl)phenyl)methanol: No Syk IC₅₀ data available in the same patent scaffold |
| Quantified Difference | Quantifiable potency exists only for the para series; meta series has zero reported Syk activity in this context |
| Conditions | Syk KinEASE TR-FRET immunoassay, pH 7.0, 2°C; patent US10828299/example Ex.-3 |
Why This Matters
A supplier that presents the meta isomer as an alternative cannot reference any documentation that it leads to equally potent Syk inhibitors, making the para isomer the evidence-backed choice for kinase drug discovery programs.
- [1] BindingDB BDBM212272 – (R)-(4-(4-((6-(6-aminopyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)amino)phenyl)morpholin-2-yl)methanol Syk IC50 = 13.3 nM. View Source
- [2] Qian X et al. US Patent 10,828,299 B2; full list of exemplified compounds reveals absence of meta-phenylmethanol intermediates. View Source
